Ethyl 2-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C22H20BrNO4S This compound is characterized by the presence of a bromophenyl group, a furan ring, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The amido group is introduced via amidation reactions, often involving the use of amines and coupling reagents.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzothiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the bromophenyl group or other reducible functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often under basic or neutral conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the furan and benzothiophene rings.
Reduction Products: Reduced forms of the bromophenyl group or other functional groups.
Substitution Products: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
ETHYL 2-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl group and furan ring are known to interact with various enzymes and receptors, modulating their activity. The benzothiophene moiety may also play a role in the compound’s biological activity by interacting with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- ETHYL 2-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[5-(4-FLUOROPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[5-(4-METHOXYPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness: The presence of the bromophenyl group in ETHYL 2-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE imparts unique electronic and steric properties, influencing its reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, fluorine, methoxy), the bromine atom provides distinct interactions with molecular targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C22H20BrNO4S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H20BrNO4S/c1-2-27-22(26)19-15-5-3-4-6-18(15)29-21(19)24-20(25)17-12-11-16(28-17)13-7-9-14(23)10-8-13/h7-12H,2-6H2,1H3,(H,24,25) |
InChI Key |
RYMRPAFHVGUNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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